Cas no 2034452-02-1 (2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)

2-Methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a tetrahydrobenzodiazole core linked to a thiophene moiety via an ethyl carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting neurological or metabolic pathways due to its hybrid aromatic-aliphatic character. The thiophene group enhances binding interactions, while the tetrahydrobenzodiazole core offers conformational rigidity. Its synthetic versatility allows for further derivatization, making it a candidate for exploratory research in small-molecule drug development. The compound's balanced lipophilicity and hydrogen-bonding capacity may improve bioavailability in preclinical studies.
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide structure
2034452-02-1 structure
Product name:2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
CAS No:2034452-02-1
MF:C15H19N3OS
MW:289.39586186409
CID:5351652

2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
    • 2-methyl-N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
    • 2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
    • Inchi: 1S/C15H19N3OS/c1-10-17-13-5-4-11(9-14(13)18-10)15(19)16-7-6-12-3-2-8-20-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,19)(H,17,18)
    • InChI Key: BITNOKMJJPFYIR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CCNC(C1CC2=C(CC1)N=C(C)N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 352
  • XLogP3: 2.1
  • Topological Polar Surface Area: 86

2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6492-0851-5μmol
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6492-0851-75mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
75mg
$312.0 2023-09-08
Life Chemicals
F6492-0851-2mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
2mg
$88.5 2023-09-08
Life Chemicals
F6492-0851-3mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
3mg
$94.5 2023-09-08
Life Chemicals
F6492-0851-50mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
50mg
$240.0 2023-09-08
Life Chemicals
F6492-0851-15mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
15mg
$133.5 2023-09-08
Life Chemicals
F6492-0851-20μmol
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
20μmol
$118.5 2023-09-08
Life Chemicals
F6492-0851-30mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
30mg
$178.5 2023-09-08
Life Chemicals
F6492-0851-1mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
1mg
$81.0 2023-09-08
Life Chemicals
F6492-0851-4mg
2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
2034452-02-1
4mg
$99.0 2023-09-08

Additional information on 2-methyl-N-[2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide: A Comprehensive Overview

2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide is a complex organic compound with the CAS Registry Number 2034452-02-1. This compound belongs to the class of benzodiazoles, which are known for their unique structural and functional properties. The molecule incorporates a thiophene ring system and a carboxamide group, making it a potential candidate for various applications in pharmaceuticals and materials science.

The structure of 2-Methyl-N-[2-(Thiophen-2-Yl)Ethyl]-4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxamide is characterized by a benzodiazole core with a methyl substituent at the 2-position and a thiophene-containing ethyl group attached to the nitrogen atom of the carboxamide moiety. The tetrahydrobenzodiazole ring system suggests that this compound has a partially saturated structure, which may influence its stability and reactivity.

Recent studies have highlighted the potential of benzodiazole derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds. The presence of the thiophene group in N-[2-(Thiophen-2-Yl)Ethyl] moiety may enhance the compound's electronic properties and bioavailability. These findings suggest that CAS No. 2034452-02-1 could be a promising lead for developing novel therapeutic agents.

In terms of synthesis, N-[2-(Thiophen-2-Yl)Ethyl]benzodiazole derivatives can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels in the synthesis of such compounds.

The application of CAS No. 2034452-02-1 extends beyond pharmaceuticals. Its unique electronic properties make it a potential candidate for use in organic electronics. For example, benzodiazole derivatives are known to exhibit semiconducting behavior and have been explored as materials for organic light-emitting diodes (OLEDs). The incorporation of the thiophene group in this compound may further enhance its electronic conductivity and stability under operational conditions.

From an environmental perspective, understanding the biodegradation pathways of N-[Thiophen-Ethyl]benzodiazole derivatives is crucial for assessing their safety and sustainability. Recent studies have focused on identifying microbial strains capable of degrading such compounds under aerobic conditions. These efforts aim to develop eco-friendly methods for waste management in industries handling similar chemicals.

In conclusion, CAS No. 2034452-02-1, or N-[Thiophen-Ethyl]benzodiazole derivative, represents a versatile molecule with diverse applications across multiple fields. Its structural features and functional groups make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play a significant role in advancing both therapeutic interventions and electronic materials technology.

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